N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a piperidine ring and a 2-chlorobenzyl substituent. The triazolo-pyridazine scaffold is known for its diverse pharmacological activities, including kinase inhibition and epigenetic modulation .
Properties
Molecular Formula |
C21H25ClN6O |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN6O/c1-14(2)20-25-24-18-7-8-19(26-28(18)20)27-11-9-15(10-12-27)21(29)23-13-16-5-3-4-6-17(16)22/h3-8,14-15H,9-13H2,1-2H3,(H,23,29) |
InChI Key |
JTADLNATBRJPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazolopyridazine intermediate.
Formation of the Piperidine Carboxamide: The final step involves the coupling of the piperidine carboxamide moiety with the previously formed intermediate, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: N-(4-Chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
This compound differs in the position of the chlorobenzyl group (4-chloro vs. 2-chloro) and the carboxamide substitution on the piperidine ring (position 3 vs. 4). The 4-chlorobenzyl variant (CAS 1144488-39-0) has been cataloged with identifiers such as MolPort-006-813-969, but pharmacological data remain unreported. Positional isomerism can significantly alter binding affinity and metabolic stability due to changes in steric hindrance and electronic distribution .
C1632: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
C1632 (Maybridge SB02011EA) shares the triazolo-pyridazine core but replaces the piperidine-carboxamide with a methyl-phenylacetamide group. It inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation . The absence of a piperidine ring in C1632 may limit its selectivity compared to the target compound.
E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
E-4b incorporates a propenoic acid chain and a pyrazole ring, resulting in a higher melting point (253–255°C) compared to typical carboxamide derivatives. Its acidic moiety may enhance solubility but reduce blood-brain barrier penetration relative to the target compound’s neutral carboxamide group .
Mechanism of Action
- Target Compound: No direct mechanistic data are provided in the evidence.
- C1632 : Blocks Lin28/let-7 interaction, restoring let-7 tumor suppressor miRNA activity and reducing CSC viability .
- N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) : Synthesized via visible light/silane-mediated radical coupling (44% yield). The trifluoromethyl group enhances metabolic stability compared to the target compound’s isopropyl group .
Comparative Data Tables
Table 1. Structural and Physical Properties
Table 2. Pharmacological Profiles
Key Findings and Implications
- Structural Flexibility : The triazolo-pyridazine core tolerates diverse substituents, enabling optimization for target engagement (e.g., C1632’s phenylacetamide vs. the target compound’s piperidine-carboxamide).
- Synthetic Challenges : Radical-mediated methods (e.g., 3ab) offer efficient C–C bond formation but may require adaptation for piperidine-containing derivatives.
Biological Activity
N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H23ClN6O
- Molecular Weight : 396.89 g/mol
- IUPAC Name : N-(2-chlorobenzyl)-1-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative showed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating strong inhibitory effects on cell proliferation .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism of action appears to involve inhibition of c-Met kinase activity, which is crucial in tumor growth and metastasis. The compound's binding affinity for the ATP-binding site of c-Met was comparable to that of established inhibitors .
Anti-Tubercular Activity
Another area of exploration is the anti-tubercular activity of similar compounds within this class. In a study involving derivatives designed for targeting Mycobacterium tuberculosis, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the structure can lead to enhanced efficacy against tuberculosis.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that certain derivatives induce late apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest, particularly in the G0/G1 phase .
Study on Anticancer Properties
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives revealed that modifications at specific positions significantly influence their anticancer properties. The study utilized MTT assays to evaluate cytotoxicity across multiple cell lines and identified structure–activity relationships (SARs) that inform future drug design .
Screening for Anti-Tubercular Agents
In another research effort aimed at discovering new anti-tubercular agents, a library of compounds was screened against Mycobacterium tuberculosis. The results indicated that specific structural features enhance anti-tubercular activity while maintaining low cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
